molecular formula C27H29N5O4S B11637585 5-({4-[3-(Diethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxybenzamide

5-({4-[3-(Diethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxybenzamide

Cat. No.: B11637585
M. Wt: 519.6 g/mol
InChI Key: IFYCHHNBEVVWKY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({4-[3-(Diethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-({4-[3-(Diethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-({4-[3-(Diethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxybenzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-({4-[3-(Diethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({4-[3-(Diethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H29N5O4S

Molecular Weight

519.6 g/mol

IUPAC Name

5-[[4-[3-(diethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl]amino]-2-methoxybenzamide

InChI

InChI=1S/C27H29N5O4S/c1-5-32(6-2)37(34,35)24-15-18(12-11-17(24)3)25-20-9-7-8-10-21(20)27(31-30-25)29-19-13-14-23(36-4)22(16-19)26(28)33/h7-16H,5-6H2,1-4H3,(H2,28,33)(H,29,31)

InChI Key

IFYCHHNBEVVWKY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)OC)C(=O)N)C

Origin of Product

United States

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